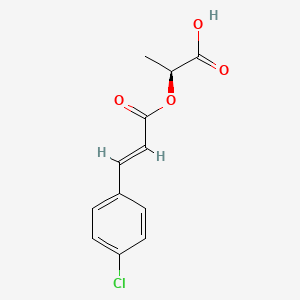
Capsanthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta,kappa-Carotene-3,3’,6’-triol: is a naturally occurring carotenoid with the molecular formula C40H58O3. Carotenoids are pigments found in plants and some other photosynthetic organisms, and they play a crucial role in the photosynthetic process. This compound is characterized by its vivid color and its structure, which includes three hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,kappa-Carotene-3,3’,6’-triol typically involves the oxidation of beta-carotene. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the triol. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods: Industrial production of beta,kappa-Carotene-3,3’,6’-triol may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce carotenoids. These microorganisms are cultured in large bioreactors, and the carotenoids are extracted and purified through a series of chemical processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta,kappa-Carotene-3,3’,6’-triol can undergo further oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form less oxidized carotenoids.
Substitution: The hydroxyl groups in beta,kappa-Carotene-3,3’,6’-triol can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, ozone, and other strong oxidizers.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Various oxidized carotenoids.
Reduction Products: Less oxidized carotenoids.
Substitution Products: Esters and ethers of beta,kappa-Carotene-3,3’,6’-triol.
Scientific Research Applications
Chemistry: beta,kappa-Carotene-3,3’,6’-triol is used as a model compound in studies of carotenoid chemistry, including investigations into the mechanisms of carotenoid oxidation and reduction.
Biology: In biological research, beta,kappa-Carotene-3,3’,6’-triol is studied for its role in photosynthesis and its antioxidant properties. It is also used in studies of carotenoid metabolism in various organisms.
Medicine: The compound is investigated for its potential health benefits, including its antioxidant activity and its role in preventing oxidative stress-related diseases.
Industry: beta,kappa-Carotene-3,3’,6’-triol is used as a natural colorant in the food and cosmetic industries. Its vivid color and antioxidant properties make it a valuable additive in various products.
Mechanism of Action
beta,kappa-Carotene-3,3’,6’-triol exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as lipid membranes and proteins, stabilizing them and preventing oxidative degradation.
Comparison with Similar Compounds
beta-Carotene: A precursor to beta,kappa-Carotene-3,3’,6’-triol, lacking the hydroxyl groups.
Astaxanthin: Another carotenoid with similar antioxidant properties but a different structure.
Lutein: A carotenoid with hydroxyl groups at different positions.
Uniqueness: beta,kappa-Carotene-3,3’,6’-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
33981-79-2 |
|---|---|
Molecular Formula |
C40H58O3 |
Molecular Weight |
586.9 g/mol |
IUPAC Name |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-19-hydroxy-19-(4-hydroxy-1,2,2-trimethylcyclopentyl)-3,7,12,16-tetramethylnonadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H58O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,37,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
InChI Key |
SLVPCYNKKSBCNL-DKLMTRRASA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(C2(CC(CC2(C)C)O)C)O)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C |
Synonyms |
capsanthol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)





![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)
![N-[(E)-11-[(24Z)-12,16-Dihydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1237323.png)


